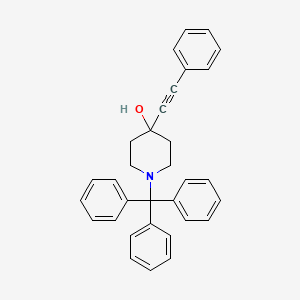
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a trityl group and a phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of a piperidine derivative with trityl chloride to introduce the trityl group, followed by the addition of a phenylethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenylethyl-substituted piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol involves its interaction with specific molecular targets. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the trityl group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Phenylethynyl)phenol: Shares the phenylethynyl group but lacks the piperidine and trityl groups.
2-(Phenylethynyl)-1,10-phenanthroline: Contains the phenylethynyl group and is used in coordination chemistry.
Uniqueness
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol is unique due to the combination of the piperidine ring, trityl group, and phenylethynyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C32H29NO |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
4-(2-phenylethynyl)-1-tritylpiperidin-4-ol |
InChI |
InChI=1S/C32H29NO/c34-31(22-21-27-13-5-1-6-14-27)23-25-33(26-24-31)32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,34H,23-26H2 |
InChI-Schlüssel |
KPYLUCQTXVDALM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C#CC2=CC=CC=C2)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


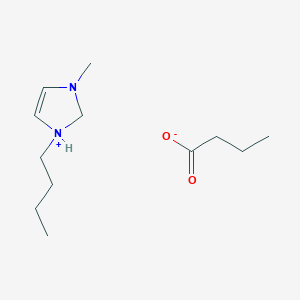
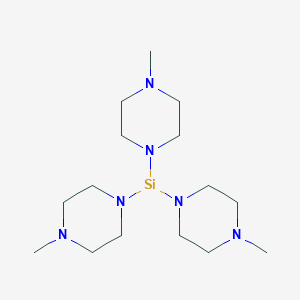
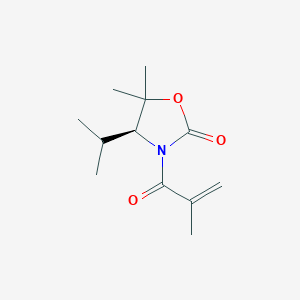
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)

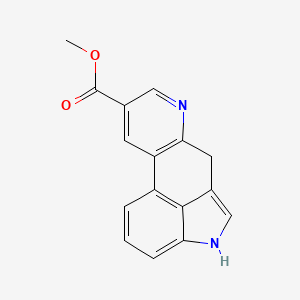
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
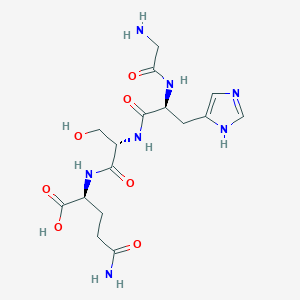
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
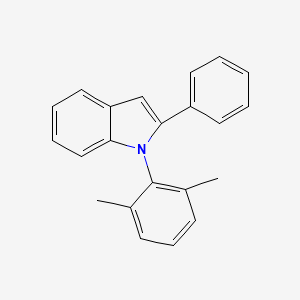
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
